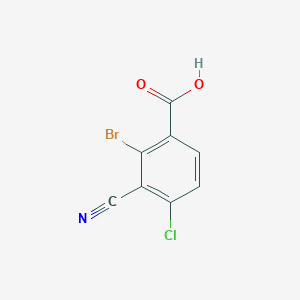
2-Bromo-4-chloro-3-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-3-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and cyano groups on the benzene ring. This compound is used as an intermediate in the synthesis of various organic molecules and has applications in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a suitable benzoic acid derivative, followed by the introduction of the cyano group. For example, the synthesis might start with 4-chlorobenzoic acid, which undergoes bromination using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). The resulting 2-bromo-4-chlorobenzoic acid is then subjected to a cyanation reaction using a cyanide source such as copper(I) cyanide (CuCN) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of solvents and catalysts that enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-cyanobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for the reduction of the cyano group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Reduction: Products include amine derivatives of the original compound.
Oxidation: Products include more oxidized forms of the benzoic acid moiety.
Scientific Research Applications
2-Bromo-4-chloro-3-cyanobenzoic acid has several applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds that can be used in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-cyanobenzoic acid depends on the specific application and the target molecule it interacts with. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its substrate. The presence of the bromine, chlorine, and cyano groups can enhance the binding affinity and specificity of the compound for its target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-cyanobenzoic acid: Similar structure but lacks the chlorine atom.
4-Bromo-2-chloro-3-cyanobenzoic acid: Similar structure but with different positions of the substituents.
3-Bromo-4-cyanobenzoic acid: Similar structure but lacks the chlorine atom.
Uniqueness
2-Bromo-4-chloro-3-cyanobenzoic acid is unique due to the specific arrangement of the bromine, chlorine, and cyano groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H3BrClNO2 |
|---|---|
Molecular Weight |
260.47 g/mol |
IUPAC Name |
2-bromo-4-chloro-3-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13) |
InChI Key |
QZCBVSJTUFTQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















